(1-ethyl-1H-indol-5-yl)methanol

Drug design ADME prediction Lead optimization

(1-Ethyl-1H-indol-5-yl)methanol (CAS 1030426-01-7) is a 1-ethyl,5-hydroxymethyl-disubstituted indole building block with molecular formula C₁₁H₁₃NO and molecular weight 175.23 g·mol⁻¹. Its predicted physicochemical properties include a boiling point of 346.6 ± 17.0 °C at 760 mmHg, density of 1.1 ± 0.1 g·cm⁻³, and a calculated LogP of 1.89.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 1030426-01-7
Cat. No. B3021002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-1H-indol-5-yl)methanol
CAS1030426-01-7
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCN1C=CC2=C1C=CC(=C2)CO
InChIInChI=1S/C11H13NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-7,13H,2,8H2,1H3
InChIKeyKZCBMVLBYCXGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethyl-1H-indol-5-yl)methanol (CAS 1030426-01-7): Core Physicochemical and Structural Profile for Procurement Decision-Making


(1-Ethyl-1H-indol-5-yl)methanol (CAS 1030426-01-7) is a 1-ethyl,5-hydroxymethyl-disubstituted indole building block with molecular formula C₁₁H₁₃NO and molecular weight 175.23 g·mol⁻¹ . Its predicted physicochemical properties include a boiling point of 346.6 ± 17.0 °C at 760 mmHg, density of 1.1 ± 0.1 g·cm⁻³, and a calculated LogP of 1.89 . The compound serves as a versatile synthetic intermediate, with the hydroxymethyl group at the 5-position enabling oxidation, esterification, etherification, and nucleophilic substitution chemistry, while the N-ethyl substituent modulates both the electronic character of the indole ring and the lipophilicity of derived products [1]. Commercial availability has been documented through Matrix Scientific, Fluorochem (¥5,390/500 mg), and Leyan (97% purity), though CymitQuimica has listed the product as discontinued .

Why (1-Ethyl-1H-indol-5-yl)methanol Cannot Be Assumed Interchangeable with Other Indole-5-methanol Analogs


Indole-5-methanol derivatives with varying N1-substituents exhibit systematically different physicochemical properties, reactivity profiles, and downstream biological performance of their derived products. The N1-ethyl group in (1-ethyl-1H-indol-5-yl)methanol (LogP 1.89, MW 175.23) confers approximately 3-fold greater lipophilicity compared to the unsubstituted (1H-indol-5-yl)methanol (LogP 0.96, MW 147.17), and measurably higher LogP than the N1-methyl analog (LogP ~1.53, MW 161.20) . These differences in partition coefficient directly affect membrane permeability, protein binding, and pharmacokinetic behavior of any compound built upon this scaffold . Furthermore, the 1-ethyl-5-hydroxymethyl substitution pattern has been specifically exploited in patented mPGES-1 inhibitor programs (US 10,081,629) and in serotonin/dopamine transporter ligand series where the N-ethyl group contributes to target affinity — with a representative 1-ethyl-5-substituted indole achieving a Ki of 3 nM at the serotonin transporter [1][2]. Substituting an N1-methyl or N1-H analog into these synthetic routes would yield structurally distinct products with predictably altered target binding and ADME properties, invalidating structure-activity relationships established for the N-ethyl series.

Quantitative Differentiation Evidence for (1-Ethyl-1H-indol-5-yl)methanol Relative to Closest Analogs


Lipophilicity (LogP) Differentiation: N1-Ethyl vs. N1-H and N1-Methyl Indole-5-methanol Analogs

(1-Ethyl-1H-indol-5-yl)methanol exhibits a calculated LogP of 1.89, substantially higher than the unsubstituted (1H-indol-5-yl)methanol (LogP 0.96) and the N1-methyl analog (LogP ~1.53) . This represents a 1.97-fold increase in lipophilicity versus the N1-H analog and a 1.24-fold increase versus the N1-methyl analog. The increased LogP predicts enhanced membrane permeability and higher tissue distribution for compounds incorporating the 1-ethylindole scaffold, a critical consideration when selecting building blocks for CNS-targeted or intracellular-targeted drug discovery programs .

Drug design ADME prediction Lead optimization

Boiling Point and Volatility Differentiation Across N1-Substituted Indole-5-methanol Series

The predicted boiling point of (1-ethyl-1H-indol-5-yl)methanol is 346.6 ± 17.0 °C at 760 mmHg, which falls between the N1-methyl analog (338.8 °C) and the N1-H analog (360.6 °C) . The 14 °C lowering relative to the des-ethyl parent (360.6 → 346.6 °C) and the 7.8 °C elevation relative to the N1-methyl analog are consistent with the incremental effect of N-alkyl chain length on intermolecular hydrogen bonding and molecular weight. These differences are practically relevant for vacuum distillation purification strategies and thermal stability considerations during scale-up synthesis .

Synthetic chemistry Purification Process development

Privileged 1-Ethyl-5-substituted Indole Scaffold in Transporter-Targeted Ligand Design

The 1-ethyl-5-substituted indole motif, for which (1-ethyl-1H-indol-5-yl)methanol serves as a direct synthetic precursor (via the hydroxymethyl handle), appears in high-affinity monoamine transporter ligands. A closely related derivative, 3-(1-ethyl-1H-indol-5-yl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester (CHEMBL342774), exhibits Ki = 3 nM at the rat serotonin transporter (SERT) and IC50 = 2.40 nM at the rat dopamine transporter (DAT) [1]. By contrast, the N1-H indole-5-methanol scaffold is documented primarily as a precursor to the natural product antibiotic violacein — a wholly distinct target profile . While direct head-to-head pharmacological comparison between the N1-ethyl and N1-methyl or N1-H building blocks themselves has not been reported, the patent and ChEMBL evidence demonstrates that the 1-ethyl-5-substituted indole architecture is specifically exploited in programs targeting CNS transporters, providing a procurement rationale distinct from the natural product synthesis applications of the des-ethyl analog.

Neuropharmacology Transporter inhibition CNS drug discovery

Regioselective Reactivity in Triazine Condensation: Substituent-Dependent Isomer Ratios of 1-Ethyl-indol-5-yl Derivatives

The condensation of 1-(1-ethyl-1H-indol-5-yl)-2-phenylethane-1,2-dione with aminoguanidine produces 1,2,4-triazine isomers in ratios that depend on the electronic character of the phenyl substituent [1]. When the phenyl ring bears an electron-withdrawing group, the isomer ratio n(2a):n(4a) is 40:60; without a substituent (or with 4-nitrophenyl), the ratio shifts to n(2b):n(4b) = 63:37; with electron-donating groups, isomer type 2 becomes the major product [1]. This tunable regioselectivity — governed by the electronic interplay between the 1-ethylindole core and the phenyl substituent — demonstrates that the 1-ethyl-5-yl substitution pattern offers predictable, modulable reaction outcomes that cannot be assumed for the N1-H or N1-methyl analogs without independent validation.

Heterocyclic chemistry Regioselective synthesis Reaction optimization

mPGES-1 Inhibitor Pharmacophore: The 1-Ethyl-5-aminomethyl Indole Core Derived from (1-Ethyl-1H-indol-5-yl)methanol

Patent US 10,081,629 (Jiangsu Hengrui Medicine) discloses a series of amide derivatives as microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, where the (1-ethyl-1H-indol-5-yl)methylamine fragment — directly accessible from (1-ethyl-1H-indol-5-yl)methanol via the hydroxymethyl group — constitutes a core structural element [1]. The exemplified compound N-(2-(2-chlorophenyl)-1-ethyl-1H-indol-5-yl)-2-(difluoromethyl)-5-(((2-fluoro-2-methyl-propanoyl)amino)methyl)nicotinamide (Example 19) achieved IC50 values of 42.6 nM and 8.12 nM against mPGES-1 in two independent assay formats [2]. This demonstrates that the 1-ethyl-5-hydroxymethyl indole architecture can be elaborated into low-nanomolar enzyme inhibitors relevant to inflammatory and pain indications — a therapeutic vector distinct from the antibacterial natural product applications of the N1-H analog .

Inflammation Prostaglandin inhibition Pain therapeutics

ATX (Autotaxin) Inhibitor Lead Development: 1-Ethyl-1H-indole as a Privileged Core with Subnanomolar Optimization Potential

A high-throughput screening campaign identified 1-ethyl-1H-indole-3-carboxylic acid (Indole-1) as an ATX inhibitor lead with an IC50 of 740 nM [1]. Structure-based optimization of this 1-ethylindole core — the same N1-ethyl-substituted indole framework present in the target compound — yielded benzamide derivative 24 with an IC50 of 2.3 nM, representing a 322-fold improvement in potency [1]. While these data are from the 3-carboxylic acid regioisomer rather than the 5-methanol derivative, they establish that the 1-ethyl substituent on the indole ring is compatible with — and can contribute to — nanomolar enzyme inhibition in a therapeutically relevant target class. By contrast, no comparable ATX inhibitor optimization trajectory has been reported for the N1-H or N1-methyl indole-5-methanol scaffold series [1].

Cancer Fibrosis Lysophosphatidic acid signaling

Optimal Procurement and Application Scenarios for (1-Ethyl-1H-indol-5-yl)methanol Based on Verified Differentiation Evidence


Medicinal Chemistry: CNS Transporter-Targeted Library Synthesis

For drug discovery programs targeting serotonin (SERT) or dopamine (DAT) transporters, (1-ethyl-1H-indol-5-yl)methanol provides a synthetic entry point to the 1-ethyl-5-substituted indole scaffold, a motif validated in high-affinity transporter ligands with Ki values as low as 3 nM at SERT and IC50 of 2.40 nM at DAT [1]. The hydroxymethyl handle at the 5-position enables facile conversion to amine, ether, or ester derivatives for library diversification. The N1-ethyl group contributes to a LogP of 1.89 — within the optimal range for CNS penetration — distinguishing this building block from the less lipophilic N1-H (LogP 0.96) or N1-methyl (LogP ~1.53) analogs . Procurement of this specific building block is warranted when structure-activity relationships established with N1-ethylindole leads must be preserved in follow-up analog synthesis.

Anti-Inflammatory Drug Discovery: mPGES-1 Inhibitor Development

Research groups pursuing microsomal prostaglandin E synthase-1 (mPGES-1) as a target for next-generation anti-inflammatory agents can utilize (1-ethyl-1H-indol-5-yl)methanol as a key intermediate. The corresponding aminomethyl derivative — accessed via conversion of the hydroxymethyl group — forms the core of patent-protected mPGES-1 inhibitors achieving IC50 values of 8.12–42.6 nM [1]. The Jiangsu Hengrui Medicine patent (US 10,081,629) explicitly claims amide derivatives incorporating the (1-ethyl-1H-indol-5-yl)methylamine fragment, establishing a clear intellectual property and synthetic precedence for this building block in anti-inflammatory programs .

Synthetic Methodology Development: Regioselective Heterocycle Construction

Academic and industrial process chemistry groups developing regioselective condensation reactions can employ (1-ethyl-1H-indol-5-yl)methanol-derived diketone precursors for systematic studies of electronic effects on isomer distribution. Published data demonstrate that the 1-ethyl-5-indolyl scaffold enables predictable, tunable isomer ratios (40:60 to 63:37) in aminoguanidine condensations to 1,2,4-triazines, controlled by the electronic character of the phenyl substituent [1]. This compound thus serves as a validated substrate for reaction optimization studies where isomer control is paramount. The quantitative isomer ratio benchmarks reduce the experimental burden of de novo reaction development.

ATX (Autotaxin) Inhibitor Hit-to-Lead and Lead Optimization

For oncology and fibrosis programs targeting autotaxin (ATX), the 1-ethylindole scaffold has a demonstrated optimization trajectory from a 740 nM HTS hit to a 2.3 nM lead compound through structure-based design — a 322-fold improvement [1]. While the published ATX series uses the 3-carboxylic acid regioisomer, the shared 1-ethylindole core architecture supports the broader utility of N1-ethyl-substituted indole building blocks in ATX inhibitor programs. (1-Ethyl-1H-indol-5-yl)methanol can serve as an alternative regioisomeric starting point for scaffold-hopping or fragment-growing strategies targeting the ATX active site, where the 5-hydroxymethyl group offers distinct vector geometry compared to the 3-carboxylic acid series [1].

Quote Request

Request a Quote for (1-ethyl-1H-indol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.